Ytterbium
Description
Structure
2D Structure
Properties
IUPAC Name |
ytterbium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046993 | |
| Record name | Ytterbium | |
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Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery, soft, malleable metal; [Sax] | |
| Record name | Ytterbium | |
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CAS No. |
32997-62-9, 7440-64-4 | |
| Record name | Ytterbium hydride (YbH3) | |
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| Record name | Ytterbium | |
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| Record name | Ytterbium | |
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| Record name | Ytterbium | |
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| Record name | Ytterbium | |
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| Record name | Ytterbium | |
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| Record name | YTTERBIUM | |
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Advanced Synthetic Methodologies for Ytterbium Compounds
Organometallic Ytterbium Synthesis
Organometallic this compound chemistry focuses on compounds featuring at least one carbon-metal bond. These compounds serve as versatile reagents, catalysts, and precursors in various chemical processes.
This compound can exist in both its common trivalent (Yb(III)) and less common divalent (Yb(II)) oxidation states. The synthesis of low-valent Yb(II) species is crucial due to their distinct reactivity. Metallocene complexes of divalent lanthanides, including this compound, were among the earliest isolated examples, attributed to the relative stability of their 4f¹⁴ electron configuration figshare.com.
Recent advancements include the synthesis of low-valent f-element iodide complexes, such as YbI₂, utilizing neutral iminophosphorane (R₃P=NR') ligands. These chelates demonstrate an ability to effectively bind divalent this compound centers acs.orgscispace.comnih.gov. The reactivity of these this compound adducts with substrates like benzophenone (B1666685) has been observed to be dependent on the steric bulk of the supporting iminophosphorane ligand, leading to the formation of rare, stable charge-separated ketyl radical species involving this compound acs.orgscispace.comnih.gov. Furthermore, the reaction of the potassium salt of a sterically hindered β-diketiminate, [K(ArNacnac)], with YbI₂(THF)₂ has successfully yielded [(ArNacnac)YbI]. These represent the first examples of structurally characterized, donor solvent-free, N-arene substituted β-diketiminato this compound complexes that feature a terminal iodide ligand researchgate.net. Tris(cyclopentadienyl)this compound ((C₅H₅)₃Yb) is another notable organometallic compound recognized for its utility as a reagent, catalyst, and precursor material americanelements.com.
Table 1: Examples of Low-Valent this compound Species and Precursors
| Compound/Precursor | Ligand Type | Oxidation State | Key Feature | Reference |
| (C₅H₅)₃Yb | Cyclopentadienyl | Yb(III) | Organometallic reagent/catalyst | americanelements.com |
| [(Ar*Nacnac)YbI] | β-diketiminate | Yb(II) | Structurally characterized, donor solvent-free, terminal iodide | researchgate.net |
| YbI₂ adducts | Iminophosphorane | Yb(II) | Reactivity dependent on steric demand, stable ketyl radical species | acs.orgscispace.comnih.gov |
The development of chiral this compound catalyst precursors is a significant area of research, particularly for asymmetric synthesis, where the creation of enantiomerically pure compounds is paramount. Chiral N,N'-dioxide-Ytterbium(III) complexes have demonstrated efficacy in promoting asymmetric addition reactions, such as the addition of diethyl phosphite (B83602) to aldehydes, resulting in target products with good yields and high enantioselectivities mdpi.com.
Initial investigations into chiral helical this compound catalysts for Diels-Alder processes on methyl-substituted siloxydiene substrates faced challenges due to the substrate's poor reactivity, attributed to the methyl group azom.com. However, modifying the catalyst's structure, specifically by incorporating triflimide salt, enhanced its Lewis acidity, leading to a more effective this compound triflimide catalyst azom.com. A notable example involves this compound triflate [Yb(OTf)₃] paired with a chiral hexadentate ligand, which has been successfully employed in the asymmetric Biginelli condensation. This catalytic system enables the room-temperature synthesis of optically active dihydropyrimidines with excellent enantioselectivities, exemplified by the production of (R)-monastrol in 99% enantiomeric excess. This catalyst also exhibits reusability acs.org. Furthermore, chiral this compound trifluoromethanesulfonate (B1224126) (triflate) catalysts have proven effective in inverse electron demand Diels-Alder cycloadditions of 3-carbomethoxy-2-pyrone, achieving high enantiomeric excesses, often exceeding 99% researchgate.net. In asymmetric hydrogenation, Yb(OTf)₂ has been shown to significantly improve the reactivity and selectivity of iridium-catalyzed processes for pyrimidines, yielding chiral 1,4,5,6-tetrahydropyrimidines with high enantiomeric excesses, such as 99% ee for 4-methyl-2-phenylpyrimidine (B1605159) ajchem-b.com.
Table 2: Chiral this compound Catalysts and Their Applications
| Catalyst System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |
| Chiral N,N'-dioxide-Yb(III) complexes | Asymmetric addition of diethyl phosphite to aldehydes | α-hydroxyphosphonates | Good yields, good ee | mdpi.com |
| Yb(OTf)₃ with chiral hexadentate ligand | Asymmetric Biginelli condensation | Dihydropyrimidines | Up to >99% ee (e.g., (R)-monastrol) | acs.org |
| Chiral Yb trifluoromethanesulfonate | Inverse electron demand Diels-Alder cycloadditions | Bicyclic lactones, arene cis-dihydrodiols | High ee (>99% in many cases) | researchgate.net |
| Yb(OTf)₂ with Iridium catalyst | Asymmetric hydrogenation of pyrimidines | Chiral 1,4,5,6-tetrahydropyrimidines | Up to 99% ee (e.g., 4-methyl-2-phenylpyrimidine) | ajchem-b.com |
Mixed-ligand this compound complexes incorporate two or more different types of ligands coordinated to the central this compound ion, allowing for fine-tuning of their properties. The synthesis of Yb(III) complexes with β-diketones, such as 2,7-dimethyl-octene-1-dione-3,5 and 2,6-dimethyl-heptene-1-dione-3,5, and their phenanthroline derivatives has been reported ucj.org.uaucj.org.ua. These syntheses typically involve the interaction of aqueous this compound chloride (YbCl₃·6H₂O) solutions with an aqueous-ethanolic solution of the corresponding ligand's sodium salt, maintaining a molar ratio of 1:3.5 and a pH of 8–8.5 at room temperature ucj.org.ua.
In these complexes, the Yb(III) ion typically coordinates three ligand molecules, with the coordination sphere often completed by two water molecules or a single phenanthroline molecule ucj.org.ua. The coordination number of this compound in such complexes is frequently 8, adopting a square antiprism coordination polyhedron ucj.org.ua. The utilization of β-diketiminate ligands has gained attention for their role in synthesizing diverse mixed-ligand lanthanide derivatives acs.orgacs.org. For instance, the reaction of [(DIPPh)₂nacnac]Li with anhydrous YbCl₃ in THF produces [(DIPPh)₂nacnac]YbCl₂(THF)₂, which can then recrystallize to form a rare triply chloride-bridged dimeric complex, {[(DIPPh)₂nacnac]YbCl(μ-Cl)₃Yb(DIPPh)₂nacnac}·1/2MePh acs.orgacs.orgresearchgate.net. This monomeric complex serves as a valuable precursor for the stepwise introduction of other ligands, leading to the synthesis of various mixed-ligand this compound complexes, including (CH₃C₅H₄)[(DIPPh)₂nacnac]YbCl acs.orgacs.orgresearchgate.net. Further metathesis reactions with ligands like LiNPh₂ or LiNPri₂ can yield compounds such as (CH₃C₅H₄)[(DIPPh)₂nacnac]YbNPh₂ and (CH₃C₅H₄)[(DIPPh)₂nacnac]YbNPri₂ acs.orgresearchgate.net. The incorporation of phenanthroline in mixed-ligand complexes is particularly beneficial as it helps mitigate the detrimental effects of OH-oscillators from water molecules, which are known to quench luminescence ucj.org.uaresearchgate.net.
Table 3: Characteristics of Mixed-Ligand this compound(III) Complexes
| Ligand System | Yb Coordination Number | Coordination Polyhedron | Key Luminescence Property | Reference |
| β-diketones + Phenanthroline | 8 | Square antiprism | Intense IR luminescence, increased emission intensity due to antenna effect | ucj.org.uaucj.org.uaresearchgate.net |
| β-diketiminate (e.g., [(DIPPh)₂nacnac]) | 6 (distorted octahedral) | Distorted octahedral | Precursor for various mixed-ligand Yb complexes, including dimeric chloride-bridged species | acs.orgacs.orgresearchgate.net |
Coordination Chemistry of this compound Complexes
The coordination chemistry of this compound complexes explores the arrangement of ligands around the central this compound ion and how this arrangement influences the complex's properties.
The specific design of ligands and their resulting coordination environment around the Yb(III) ion are critical determinants of the complex's photophysical properties, particularly its luminescence ucj.org.uaresearchgate.netacs.orgmdpi.com. A key strategy to enhance luminescent performance involves encapsulating the Ln³⁺ ion within a cavity formed by coordination atoms. This approach effectively alleviates vibrational quenching caused by X-H (where X = C, N, O) oscillators present in both ligands and solvents mdpi.com.
For instance, a novel this compound complex, Yb(DPPDA)₂, featuring 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid (DPPDA), exhibited a remarkably high intrinsic quantum yield of 12.5%. This significant enhancement is attributed to the minimal presence of solvent molecules bound to the Yb³⁺ center and the absence of C-H oscillators in its primary coordination sphere mdpi.com. The synthesis of mixed-ligand complexes, especially those incorporating phenanthroline, is known to mitigate quenching effects stemming from water molecules ucj.org.uaresearchgate.net. Additionally, the formation of polymeric compounds based on β-diketonate complexes can positively influence luminescence by reducing concentration quenching, as the emitting centers are uniformly distributed along the macromolecular chain ucj.org.uaresearchgate.net. Studies on Yb(III) complexes with macrocyclic ligands derived from 1,4,7,10-tetraazacyclododecane, which carry carbostyril chromophores for sensitization and carboxylate or carbamide donors for metal binding, have shown that the coordination geometry remains largely unaffected by the substitution of carboxylates with amides acs.org. Furthermore, the Yb(III)/Yb(II) reduction potentials in these complexes were found to be dependent on the nature of the metal binding site, with more positively charged complexes exhibiting easier reduction acs.org. The incorporation of fluorinated ligands can also introduce unique reactivity, opening new pathways for the molecular design of organometallic complexes, where fluorination plays a pivotal role in shaping the complex's properties researchgate.net.
Table 4: Luminescence Properties of Selected this compound Complexes
| Complex | Intrinsic Quantum Yield (Φ) | Luminescent Lifetime (τ) | Excitation Wavelength | Emission Wavelengths | Key Feature | Reference |
| Yb(DPPDA)₂ | 12.5% (calculated) | 105 μs (in CD₃OD) | 335 nm | 975 nm, 1011 nm | High intrinsic Φ due to absence of X-H oscillators in first coordination sphere | mdpi.com |
| Ir-Yb complex (in Ir-Eu-Yb trimetallic) | 0.85% (calculated) | 17 μs (RT) | N/A | NIR emission | Part of a trimetallic system with energy transfer | chinesechemsoc.org |
| Yb(III) center in Ir-Eu-Yb trimetallic | N/A | 553 μs (RT) | N/A | NIR-DCL | Highly sensitized NIR-DCL via ET(Ir→Eu→Yb), longest reported decay lifetime in solid-state Yb-complexes | chinesechemsoc.org |
Supramolecular assembly involving this compound centers represents an advanced area of coordination chemistry, focusing on the construction of larger, organized structures through non-covalent interactions. These assemblies are particularly explored for their unique optical and energy transfer properties chinesechemsoc.orgox.ac.ukacs.orgacs.orgrsc.org.
Heteropolynuclear supramolecular assemblies, such as those formed from negatively charged Yb complexes and Tb³⁺ cations in aqueous solutions (e.g., [(YbL)₂Tbₓ] compositions), have been successfully engineered. These systems demonstrate cooperative photosensitization upconversion, where near-infrared (NIR) excitation at 980 nm, corresponding to the Yb absorption band, leads to green emission from the Tb cations acs.org. The development of novel mixed lanthanide-transition-metal (f-d) based supramolecular self-assemblies, including those with neodymium and this compound centers, has also been observed ox.ac.uk. Achieving highly efficient NIR emissions from lanthanide complexes, including Yb(III), is facilitated by careful ligand design that matches triplet energy levels, the creation of protected coordination environments, and the assembly of heteronuclear complexes to enable multiple energy transfer pathways chinesechemsoc.org. A notable example is the hybridized iridium-europium-ytterbium (Ir-Eu-Yb) trimetallic complex, which achieves simultaneous down-conversion luminescence (DCL) and up-conversion luminescence (UCL). Specifically, highly sensitized NIR-DCL from the Yb(III) center via an energy transfer pathway (ET(Ir→Eu→Yb)) has resulted in a remarkably long decay lifetime of 553 μs at room temperature, one of the longest reported for solid-state Yb-complexes chinesechemsoc.org. Furthermore, a hetero-tetrametallic assembly comprising three this compound ions coordinated to a central [Ru(bpm)₃]²⁺ motif has demonstrated f → d molecular upconversion. In this system, irradiation into the this compound absorption band at 980 nm triggers the emission of the ³MLCT state of the central [Ru(bpm)₃]²⁺ core at 636 nm acs.org. Solvent-controlled supramolecular self-assembly has also been observed in dimeric μ-η²:η² peroxo-bridged derivatives of pentaaza macrocyclic this compound(III) complexes. The complex [YbLCl₂]ClO₄ can form a dimeric peroxo Yb₂(μ-η²:η²-O₂)L₂⁴⁺ derivative, and the inclusion of appropriate solvent molecules within the crystal structure leads to the formation of specific supramolecular architectures rsc.org.
Table 5: Examples of Supramolecular Assemblies with this compound Centers
| Assembly Type | This compound Role | Key Property | Reference |
| Heteropolynuclear [(YbL)₂Tbₓ] | Energy transfer to Tb³⁺ | Cooperative photosensitization upconversion (green emission of Tb upon NIR excitation at 980 nm) | acs.org |
| Mixed Ln-transition-metal (f-d) (e.g., [RuYb₃]²⁺) | Part of energy transfer pathway | f → d molecular upconversion (Ru emission at 636 nm upon 980 nm Yb excitation) | ox.ac.ukacs.org |
| Pentaaza macrocyclic Yb(III) complex and derivatives | Central metal in dimeric peroxo-bridged structures | Solvent-controlled supramolecular self-assembly | rsc.org |
Solid-State Synthesis of this compound-Containing Materials
Solid-state synthesis, often referred to as the ceramic method, is a fundamental approach for preparing this compound compounds, particularly intermetallics and oxides. This method typically involves the direct reaction of constituent elements or their compounds in sealed, evacuated fused silica (B1680970) ampules or high-melting metal tubes, such as niobium, tantalum, or molybdenum, to prevent evaporation losses and ensure inert conditions. uni-saarland.deacs.org Achieving phase-pure samples often necessitates repeated grinding, pressing into pellets, and subsequent reannealing cycles. uni-saarland.deacs.org
High-Pressure Synthesis of this compound Hydrides and Intermetallics
High-pressure synthesis is a critical technique for preparing this compound hydrides and intermetallics, enabling the formation of phases not accessible under ambient conditions.
High-Pressure Synthesis of this compound Hydrides The synthesis of this compound hydrides generally involves the direct reaction of this compound metal with hydrogen gas under elevated pressure and temperature. ontosight.ai Early investigations reported the preparation of cubic YbH₂₊ₓ (where x < 0.7) by reacting this compound with hydrogen pressurized to approximately 120 bar. acs.org More advanced methods have successfully synthesized metastable higher hydrides of this compound using high-pressure, high-temperature reactions, typically ranging from 200 to 3200 bar and temperatures exceeding 600 K. acs.org
Recent research has focused on this compound polyhydrides, synthesized via in-situ high-pressure laser heating techniques within a diamond anvil cell. researchgate.netiphy.ac.cn These studies have revealed a superconducting transition in this compound polyhydrides at 11.5 K under a pressure of 180 GPa. researchgate.netiphy.ac.cn The superconducting phase is proposed to be Pm3n Yb₄H₂₃. researchgate.netiphy.ac.cn Despite efforts, complete hydrogenation to YbH₃ has not been achieved even at pressures up to 75 GPa. acs.orgnih.gov
Detailed structural analysis of YbH₂.₆₇ (which can be described as Yb₃H₈ or Ybᴵᴵ(YbᴵᴵᴵH₄)₂) indicates its crystallization in a trigonal unit cell. acs.org Pressure-induced phase transitions have been observed in this compound, transitioning from a P3̅1m symmetry to an I4/m phase between 13 and 18 GPa, and further to an I4/mmm phase around 27 GPa. acs.orgnih.gov The molecular volume of systems compressed in a hydrogen pressure transmitting medium (PTM) is approximately 1.5% larger than those compressed in inert gases, suggesting a minor hydrogen uptake. acs.orgnih.gov
High-Pressure Synthesis of this compound Intermetallics High-pressure and high-temperature reactions are also crucial for synthesizing novel this compound intermetallic phases. For instance, a new phase of YbAg₂ has been successfully synthesized by melting constituent materials at a constant pressure of 5 GPa and high temperatures (e.g., ~1450 °C). osti.govresearchgate.net This high-pressure phase of YbAg₂ crystallizes in the MgZn₂ structure (hexagonal Laves phase, P6₃/mmc space group). osti.govresearchgate.net
The structural parameters for the synthesized YbAg₂ are presented in Table 1.
Table 1: Structural Parameters of High-Pressure Synthesized YbAg₂
| Parameter | Value |
| Crystal Structure | MgZn₂ (Hexagonal Laves) |
| Space Group | P6₃/mmc (No. 194) |
| Lattice Parameter a | 5.6853(2) Å osti.gov / 5.68153(3) Å researchgate.net |
| Lattice Parameter c | 9.3105(4) Å osti.gov / 9.31995(7) Å researchgate.net |
| Unit Cell Volume (V) | 260.61(3) ų osti.gov / 260.54(3) ų researchgate.net |
| Yb Valence State | +2.8 (by XANES analysis) osti.govresearchgate.net |
Pressure can induce a change in the this compound valence state in intermetallic compounds, leading to a transition from the divalent nonmagnetic Yb²⁺(4f¹⁴) state to the trivalent magnetic Yb³⁺(4f¹³) state due to reduced unit cell volume. osti.gov While arc-melting is a common synthesis technique for intermetallics, it can lead to significant evaporation losses when reacting this compound with high-melting noble metals. uni-saarland.deacs.org The Bridgman technique, utilizing sealed tubes, has been successfully applied for the crystal growth of copper-rich this compound compounds such as YbCu₄ and YbCu₄.₄. acs.org
Solution-Based and Hydrothermal Synthesis of this compound Oxides and Tungstates
Solution-based and hydrothermal methods offer versatile routes for synthesizing this compound oxides and tungstates, providing control over particle size, purity, and morphology.
Solution-Based Synthesis of this compound Oxides this compound oxide (Yb₂O₃) can be synthesized through various solution-based methods. Precipitation involves heating and calcining this compound salt solutions to yield the desired oxide powder. stanfordmaterials.com The sol-gel process forms a colloidal solution from this compound salts, followed by gelation and calcination to produce Yb₂O₃ powder. stanfordmaterials.com
Self-propagating high-temperature synthesis (SHS) is another solution-based approach, utilizing this compound and lanthanum nitrates as oxidants and glycine (B1666218) as a reducing agent to produce nanopowders of this compound and mixed this compound-lanthanum oxides. mdpi.com This method results in a foamy powder morphology with fine wall thicknesses and agglomerate diameters up to several microns. mdpi.com Amorphous Yb₂O₃ thin films have been fabricated using spin coating, demonstrating their potential as gate dielectrics in low-voltage thin-film transistors. researchgate.net Furthermore, water-free low-temperature synthesis in glycerin (at temperatures up to 230 °C) has been developed for the preparation of erbium/ytterbium oxide nanoparticles. beilstein-journals.org Electrospinning, an environmentally friendly and cost-effective technique, is employed to produce Yb₂O₃ nanofibers from this compound(III) acetate (B1210297) hydrate (B1144303) and polyacrylonitrile (B21495) in N,N-dimethylformamide (DMF). scispace.com
Hydrothermal Synthesis of this compound Oxides and Tungstates Hydrothermal synthesis, conducted under controlled temperature and pressure, is a widely used method for producing high-purity this compound oxide powder. stanfordmaterials.com This technique involves the hydrothermal treatment of this compound hydroxide (B78521), which is precipitated from this compound nitrate (B79036) or chloride using ammonium (B1175870) hydroxide. diva-portal.org It offers advantages such as reduced pollution, higher homogeneity and purity, and enhanced control over material morphologies. iphy.ac.cn Parameters like pH, annealing temperature, and the inclusion of chelating agents can significantly influence the resulting morphology and luminescence properties of the synthesized materials. iphy.ac.cn For instance, Ho³⁺-doped Yb₂O₃ upconversion luminescent nanorods have been prepared via a simple hydrothermal method followed by an annealing treatment. researchgate.net
For this compound tungstates, the hydrothermal method is also extensively employed, known for its ability to control morphology and operate at lower reaction temperatures. tandfonline.com While it often yields intermediate precursors that require subsequent calcination, novel approaches have successfully produced rare-earth double tungstates like Na(Gd,RE)(WO₄)₂ (where RE = Eu/Yb-Er) directly from layered rare-earth hydroxide precursors through a sacrificial reaction at 200 °C, without the need for calcination or organic reagents. tandfonline.com Mild hydrothermal preparations using nitrate and chloride precursors for Gd³⁺ and Yb³⁺ have led to the synthesis of Yb³⁺-doped NaGd(WO₄)₂ nano- and micrometer-sized crystals with a tetragonal scheelite-like structure. acs.org Maintaining a nearly neutral pH (~7.5) is crucial for the stability of this crystalline phase over extended reaction times. acs.org The choice of precursor can influence morphology, with Gd(Yb)-chlorides favoring nanorod formation and Gd(Yb)-nitrates promoting the growth of well-defined micrometer-sized octahedral particles. acs.org this compound tungstate (B81510) (Yb₂WO₆) powder has also been synthesized hydrothermally for applications in gamma-ray shielding. sciengine.com Additionally, Ho³⁺/Yb³⁺ co-doped NaGd(WO₄)₂ phosphors have been prepared using a facile hydrothermal route. researchgate.net
Doping Strategies for this compound-Enhanced Materials
Doping with this compound is a prominent strategy to enhance the properties of various materials, particularly for optical and thermoelectric applications. Yb³⁺ is an excellent laser active ion due to its simple energy level structure and low quantum defect, making Yb-doped gain media suitable for near-infrared (NIR) lasers operating around 1 µm. diva-portal.org Common host materials for Yb³⁺ doping include silica fibers, as well as various crystalline and ceramic materials. diva-portal.org
Key Doping Strategies and Enhanced Properties:
This compound-doped Yttrium Aluminum Garnet (Yb:YAG): Yb can substitute yttrium up to 100% in YAG, forming YbAG, which is a suitable laser material due to its high thermal conductivity and robustness. diva-portal.org However, at higher doping concentrations (e.g., 12%) and high inversion levels, a decrease in laser efficiency can occur. diva-portal.org
Aluminum (Al³⁺) Codoping: In Yb-doped fibers, codoping with Al³⁺ is employed to prevent the clustering of Yb³⁺ ions, allowing for higher doping concentrations and improving the absorption and emission properties for laser transitions. diva-portal.org Yb-doped silica fibers are particularly effective for high-power single-mode laser operations. diva-portal.org
This compound-doped Zinc Oxide (ZnO) Nanoparticles: Yb-doped ZnO nanomaterials are of interest due to their emission band at 980 nm, which perfectly matches the silicon bandgap. scielo.br Combining Yb³⁺ with other rare-earth ions like Tm³⁺, Ho³⁺, Ce³⁺, and especially Er³⁺, can further enhance properties for upconversion applications. scielo.br The insertion of Yb³⁺ into the wurtzite structure of ZnO can induce crystalline deformations due to the larger ionic radius of Yb³⁺ (0.86 Å) compared to Zn²⁺ (0.74 Å). scielo.br
This compound-doped Titanium Dioxide (TiO₂): Yb atomic doping can significantly enhance the surface-enhanced Raman scattering (SERS) sensitivity of TiO₂, making it superior to pure TiO₂. researcher.life First-principles density functional theory calculations suggest that Yb doping leads to high electrostatic properties, facilitating substantial charge transfer from molecules to the semiconductor. researcher.life This doping strategy also improves photocatalytic efficiency, stability, and selectivity. researchgate.net
Trace this compound Doping in Lead Telluride (PbTe): Trace doping of Yb in a PbTe matrix (e.g., Pb₀.₉₄Na₀.₀₄Yb₀.₀₁Te) effectively regulates charge carriers by competing with cation vacancies, optimizing carrier concentration and phonon scattering. aip.org This leads to local lattice distortions, potentially forming pseudo-nanostructures, which in turn reduce thermal conductivity while simultaneously improving electrical conductivity at high temperatures. aip.org This synergistic control has resulted in a peak thermoelectric figure of merit (zT) of approximately 2.4 at 823 K. aip.org
Table 2: Examples of this compound-Doped Materials and Their Enhanced Properties
| Host Material | Dopant Concentration (where specified) | Doping Strategy/Method | Enhanced Property/Application | Key Findings/Notes |
| YAG | Up to 100% Yb substitution | Yb:YAG formation | Laser material | High thermal conductivity, robustness; efficiency decay at >12% Yb and high inversion levels. diva-portal.org |
| Silica Fiber | Not specified | Al³⁺ codoping | High power single mode laser operation | Al³⁺ prevents Yb³⁺ clustering, improves absorption/emission. diva-portal.org |
| ZnO | Not specified | Polymer precursor method | Optoelectronics, spintronics, dosimetry, photocatalysis, chemical sensors | Emission at 980 nm matches Si bandgap; Yb³⁺ insertion causes crystalline deformation. scielo.br |
| TiO₂ | Not specified | Yb atomic doping | SERS sensitivity, photocatalysis | High electrostatic properties, significant charge transfer; improved efficiency, stability, selectivity. researcher.liferesearchgate.net |
| PbTe | 1 mol.% Yb (e.g., Pb₀.₉₄Na₀.₀₄Yb₀.₀₁Te) | Trace Yb doping | Thermoelectric performance | Regulates charge carriers, induces local lattice distortions, reduces thermal conductivity, improves electrical conductivity; peak zT ~2.4 at 823 K. aip.org |
Spectroscopic and Structural Elucidation of Ytterbium Systems
X-ray Spectroscopic and Diffraction Techniques for Ytterbium Materials
X-ray techniques, including absorption, photoelectron spectroscopy, and diffraction, are indispensable tools for the comprehensive characterization of this compound-containing materials. These methods offer detailed information on the electronic configuration, oxidation states, and precise atomic arrangements within crystalline structures, often under various environmental conditions such as high pressure.
X-ray Absorption (XAS) and Photoelectron Spectroscopy (XPS) for Valence State Determination
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are crucial for determining the valence state of this compound in various materials. XAS, particularly LIII-edge X-ray Absorption Near Edge Structure (XANES), is sensitive to the electronic configuration and can precisely identify the oxidation state of the absorbing atom by analyzing the position of the absorption edge americanelements.comamericanelements.comamericanelements.comereztech.com.
Key Research Findings from XAS:
Elemental this compound under Pressure: this compound metal in its face-centered cubic (fcc) phase exhibits a mixed valence, with a mean valence greater than 2.1 americanelements.com. A notable jump of approximately 0.1 in the mean valence is observed during the fcc-to-body-centered cubic (bcc) phase transition americanelements.com. In the bcc phase, the mean valence increases with pressure, reaching about 2.55 at 26 GPa, and further to 2.65 in the hexagonal close-packed (hcp) phase at 34.6 GPa, indicating a tendency for saturation below a valence of 3.0 americanelements.com.
This compound in Chalcogenides: Studies on lead telluride doped with this compound (PbTe:Yb) show that this compound is predominantly in the divalent state. In contrast, lead sulfide (B99878) doped with this compound (PbS:Yb) exhibits a mixed valence state for this compound wikipedia.org.
This compound in Intermetallics: In the filled skutterudite (B1172440) compound YbyCo4Sb12, this compound has been reported to be in a mixed-valent state with an average valence of 2.5, as determined by XAS americanelements.com.
This compound in Misfit-Layer Compounds: For the misfit-layer compound (YbS)1.25CrS2, XAS studies have estimated an intermediate valence of 2.89 for this compound, indicating a transfer of approximately 1.11 electrons per chemical formula from the YbS layer ereztech.com.
This compound in Geological Samples: XANES spectroscopy at the Yb L2 edge has been used to map the redox state of this compound in meteorites. In merrillite grains from ordinary chondrites, eucrites, pallasites, and ungrouped primitive achondrites, Yb is present exclusively as Yb³⁺ americanelements.com. However, in oldhamite grains (CaS) from enstatite chondrites, approximately half of the this compound is found in the Yb²⁺ form americanelements.com.
X-ray Photoelectron Spectroscopy (XPS) complements XAS by providing information on occupied electronic states and core-level binding energies, allowing for the determination of valence states and chemical environments americanelements.comwikidata.orgnih.gov. XPS probes deeper into the bulk of the material, with a typical probe depth of up to 90 Å nih.gov.
Key Research Findings from XPS:
Core-Level Analysis: XPS spectra of Yb 4f, 5p, 4d, and 4p core levels reveal distinct multiplet structures corresponding to both Yb²⁺ and Yb³⁺ states ereztech.com. The 4f energy levels of purely divalent this compound metal are observed at approximately 1.2 eV below the Fermi level nih.gov.
Temperature-Dependent Valence: In the intermetallic compound Yb2CuGe6, temperature-dependent XPS measurements show a mixed-valence state (II/III) for this compound wikidata.org. The effective valence, derived from the 4f intensity ratio, changes with temperature; it remains constant at 2.65 below room temperature but increases as the temperature rises wikidata.org.
Deconvolution of Spectra: Yb 4f, 4d, and 4p spectra can be deconvoluted into their Yb²⁺ and Yb³⁺ components, allowing for the quantitative estimation of the intermediate valence ereztech.com. For instance, in (YbS)1.25CrS2, the intermediate valence was estimated to be 2.89 based on the relative areal intensities of these components ereztech.com.
The combined application of XAS and XPS provides a comprehensive understanding of the electronic structure and valence instabilities in this compound systems.
Synchrotron Radiation Studies of this compound Intermetallics
Synchrotron radiation plays a pivotal role in advanced X-ray spectroscopic and diffraction studies of this compound intermetallics, offering high intensity, tunability, and collimation essential for probing complex material properties, especially under extreme conditions like high pressure guidetoimmunopharmacology.orgamericanelements.comamericanelements.comereztech.comnih.govnih.govamericanelements.comsigmaaldrich.com.
Applications and Findings:
High-Pressure Studies: Synchrotron powder X-ray diffraction has been extensively used to investigate the structural behavior of this compound orthoantimonate (YbSbO4) under high pressure, up to 22 GPa nih.govsigmaaldrich.comwikipedia.org. These studies revealed that YbSbO4 maintains its monoclinic structure and does not undergo a phase transition within this pressure range nih.govsigmaaldrich.comwikipedia.org. The pressure-volume equation of state and axial compressibilities were precisely determined, providing critical data for understanding its mechanical properties nih.govsigmaaldrich.comwikipedia.org.
Interface Formation: Synchrotron radiation, combined with UV photoemission, has been employed to study the interface formation between this compound and germanium (Yb and Ge) at room temperature nih.gov. Detailed analysis of the Yb 4f and Ge 3d core-level line shapes provided microscopic insights into the structure and evolution of the interface as a function of metal coverage nih.gov.
Valence Fluctuations: Synchrotron radiation is critical for studying valence fluctuating compounds. For instance, α-YbAlB4, a valence fluctuating compound, has been investigated using 174Yb Mössbauer spectroscopy and X-ray diffraction with synchrotron radiation, contributing to the understanding of its electronic and structural dynamics guidetoimmunopharmacology.orgamericanelements.comwikipedia.org.
XAFS Investigations: Synchrotron facilities are the primary source for X-ray Absorption Fine Structure (XAFS) studies, which are used to characterize the short-range order around this compound atoms in various glassy and crystalline materials ereztech.com.
X-ray Diffraction for Crystal Structure Analysis
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of this compound materials, providing precise information on lattice parameters, space groups, atomic positions, and interatomic distances guidetoimmunopharmacology.orgnih.govsigmaaldrich.comwikipedia.orgwikipedia.orgwikipedia.org.
Detailed Research Findings from XRD:
This compound Orthoantimonate (YbSbO4): The crystal structure of YbSbO4 was determined to be monoclinic and isostructural to α-PrSbO4 using powder X-ray diffraction and the Rietveld method nih.govsigmaaldrich.comwikipedia.org. High-pressure studies up to 22 GPa using synchrotron powder XRD confirmed no phase transition, with the crystal structure remaining monoclinic nih.govsigmaaldrich.comwikipedia.org. The structure can be visualized as chains of corner-sharing SbO6 octahedra running parallel to chains of highly distorted edge-sharing YbO8 dodecahedra sigmaaldrich.com.
This compound Metaphosphate (YbP3O9): Single-crystal X-ray diffraction analysis revealed that YbP3O9 crystallizes in a monoclinic system with space group P21/c and Z=12 wikipedia.org. The cell parameters were determined as a = 11.219(2) Å, b = 19.983(3) Å, c = 9.999(3) Å, and β = 97.30(2)° wikipedia.org. In this structure, oxygen atoms form tetrahedra around phosphorus atoms and octahedra around this compound atoms wikipedia.org. The PO4 tetrahedra link to form helical ribbons along the c-axis, while the YbO6 octahedra are isolated from each other wikipedia.org. The shortest Yb-Yb distance is 5.610 Å wikipedia.org.
This compound Intermetallics: X-ray powder diffraction has been utilized to study the physical behavior of various Yb-based intermetallics, including Yb(Cu, Ag)2(Si, Ge)2, Yb(Cu1-xZnx)2Si2, and Yb(Ag0.18Si0.82)2 nih.gov. The unit cell volumes of rare earth compounds, often visualized in Iandelli plots, can serve as a quick indicator of the this compound valence state guidetoimmunopharmacology.org.
This compound Copper Germanide (Yb2CuGe6): This compound crystallizes in an orthorhombic crystal structure, specifically the Ce2CuGe6-type, with space group Amm2 wikidata.org.
This compound Chloride Phenanthroline ([YbCl4]·[C12H8N2]·(H2O)): Single-crystal X-ray diffraction was used to determine the structure of this novel compound, showing that the this compound atom is coordinated by six chlorine atoms wikipedia.org.
XRD is routinely performed using diffractometers with monochromatic Cu-Kα1 radiation for ambient pressure structural characterization sigmaaldrich.comwikipedia.org. The technique is also used to confirm the absence of structural phase transitions under varying conditions attelements.com.
Compound Names and PubChem CIDs
Theoretical and Computational Chemistry of Ytterbium
Electronic Structure Calculations for Ytterbium Compounds
Electronic structure calculations are fundamental to understanding the behavior of this compound compounds. These calculations elucidate the arrangement of electrons in orbitals and the nature of chemical bonding. For this compound, with its complex electronic configuration, these calculations are particularly challenging and often require advanced computational methods.
A key aspect of this compound's electronic structure is the interplay between its 4f and valence electrons. The ground state electron configuration of neutral this compound is [Xe] 4f¹⁴ 6s². This closed-shell 4f¹⁴ configuration contributes to the relative stability of the +2 oxidation state, which is unusual for lanthanides that predominantly exhibit a +3 oxidation state. In its more common +3 oxidation state, this compound has a 4f¹³ electronic configuration.
Relativistic effects, including spin-orbit coupling, are significant for heavy elements like this compound and must be considered for accurate electronic structure calculations. These effects can influence the ordering and energies of molecular orbitals, impacting the spectroscopic and magnetic properties of this compound compounds. For instance, in the YbF molecule, relativistic multi-reference configuration interaction (MRCI) and equation of motion coupled cluster (EOM-CCSD) methods have been employed to investigate the low-lying excited states, revealing interactions between configurations arising from 4f¹³σ²6s, 4f¹⁴5d¹/6p¹, and 4f¹³5d¹σ¹6s. acs.org
Complete Active Space Self-Consistent Field (CASSCF) is a powerful method for studying the electronic structure of this compound complexes, especially those with multireference character. For example, in a study of this compound(III) solvates in various solvents, CASSCF calculations were used to determine the microstates (electronic energy levels) of possible solvate structures. rsc.org These calculations, which included 13 electrons in the seven 4f orbitals [CAS(13,7)], helped to determine the coordination number and solution structure by comparing the theoretical data with experimental optical spectra. rsc.org
The table below presents selected calculated electronic properties for some this compound compounds, showcasing the application of these advanced computational methods.
| Compound | Method | Calculated Property | Value |
|---|---|---|---|
| Yb(Ind)₂DAB | DFT (B3LYP) | Singlet-Triplet Energy Gap | 17–28 kJ·mol⁻¹ |
| YbF | MRCI | Ground State | ²Σ⁺ |
| [Yb(H₂O)₈]³⁺ | CASSCF | Coordination Geometry | Square Antiprismatic |
| YbBr | MRCI+Q | Dissociation Energy (De) | 295.2 kJ/mol |
Density Functional Theory (DFT) Applications to this compound Reactivity and Properties
Density Functional Theory (DFT) has become a widely used tool for investigating the reactivity and properties of this compound compounds due to its balance of computational cost and accuracy. DFT calculations can provide valuable insights into the geometric structures, electronic properties, and reaction mechanisms of these complex systems.
One significant application of DFT is the determination of the ground state and magnetic properties of this compound complexes. For instance, in the study of Yb(Cp′)₂(N–N) complexes, DFT calculations with various functionals were used to investigate the electronic ground state. nih.gov However, the study also highlighted the limitations of DFT in cases with significant multireference character, where methods like CASSCF/CASPT2 were necessary for a more accurate description. nih.gov
DFT has also been successfully applied to model the structures of this compound solvates. In a combined experimental and theoretical study, DFT calculations were used to obtain the optimized geometries of [Yb(H₂O)₈]³⁺ and [Yb(H₂O)₉]³⁺ complexes, predicting square antiprismatic and tricapped trigonal prismatic geometries, respectively. rsc.org These theoretical structures were then used as a basis for higher-level CASSCF calculations to interpret experimental spectroscopic data. rsc.org
Furthermore, DFT calculations have been used to study the electronic and optical properties of this compound chalcogenides (YbS, YbSe, YbTe). These calculations have predicted their band gaps and other properties relevant to their potential use in photovoltaic cells and laser diodes. researchgate.net
The following table summarizes some key findings from DFT studies on this compound compounds.
| Compound/System | DFT Functional | Investigated Property | Key Finding |
|---|---|---|---|
| Yb(Ind)₂bpy | BP86 | Electronic Ground State | Well-characterized diamagnetic species |
| [Yb(H₂O)₈]³⁺ | TPSSh/M06-2X | Optimized Geometry | Slightly distorted S₈ symmetry |
| YbS | GGA | Energy Band Gap | 1.14 eV |
| YbSe | GGA | Energy Band Gap | 1.32 eV |
| YbTe | GGA | Energy Band Gap | 1.48 eV |
Molecular Dynamics and Quantum Chemical Modeling of this compound Systems
Molecular dynamics (MD) simulations and broader quantum chemical modeling provide a dynamic perspective on the behavior of this compound systems, complementing the static picture from electronic structure calculations. These methods are particularly useful for studying the behavior of this compound ions in solution and in complex biological or material environments.
MD simulations have been employed to investigate the coordination and hydration of Yb(III) in aqueous solutions. For example, a study on the coordination behavior of Yb(III) in a sodium carbonate solution used MD simulations to calculate the radial distribution function and coordination number of carbonate and water molecules around the this compound ion. The simulations revealed that in an aqueous solution, Yb(III) primarily exists as [Yb·9H₂O]³⁺, which transforms into [Yb(CO₃)₂·5H₂O]⁻ in a high-concentration carbonate solution. researchgate.net
Ab initio molecular dynamics (AIMD) offers a higher level of theory by calculating the forces on the atoms from first principles at each time step. AIMD has been used to elucidate the speciation of Yb(III) in sulfate-bearing hydrothermal fluids. This approach provided molecular-level insights into the structural evolution of Yb³⁺ sulfate (B86663) complexes under hydrothermal conditions, revealing changes in coordination and ligand interactions with temperature. researchgate.net
Quantum chemical modeling also encompasses the study of the electronic dynamics in this compound-containing materials. For instance, the excited electron dynamics in bulk this compound have been investigated using time-resolved two-photon photoemission spectroscopy combined with ab initio G W + T-matrix calculations. These studies showed that the standard GW approach fails to describe the experimental lifetimes unless the 4f orbitals are included in the valence basis set, highlighting the importance of these orbitals in the electronic relaxation dynamics. unifi.it
The table below provides examples of molecular dynamics and quantum chemical modeling studies on this compound systems.
| System | Method | Focus of Study | Key Result |
|---|---|---|---|
| Yb(III) in Sodium Carbonate Solution | Molecular Dynamics | Coordination and Hydration | Formation of [Yb(CO₃)₂·5H₂O]⁻ complex |
| Yb(III) in Sulfate-Rich Hydrothermal Fluids | Ab Initio Molecular Dynamics | Speciation and Structural Evolution | Temperature-dependent changes in coordination and ligand binding |
| Bulk this compound | G W + T-matrix | Excited Electron Dynamics | Importance of 4f orbitals in electron relaxation |
Computational Design of this compound-Based Functional Materials
Computational design is a powerful approach for the rational development of new this compound-based functional materials with tailored properties. By leveraging theoretical models and computational screening, it is possible to predict the structures and functionalities of novel materials before their synthesis, accelerating the discovery process.
One area where computational design is impactful is in the development of metal-organic frameworks (MOFs). The structural diversity and stability of this compound benzene-1,4-dicarboxylate MOFs have been explored, and understanding the connection between synthesis conditions and the resulting structure is crucial for the computational design of new stable materials with desired properties, such as for heterogeneous catalysis. rsc.org
The design of single-molecule magnets (SMMs) is another active area of research. Computational studies on mononuclear Yb³⁺ SMMs have highlighted that maximizing the anisotropy barrier, a common design strategy, is not sufficient on its own. These studies emphasize the need to consider other relaxation processes beyond the traditional double-well model to design high-temperature SMMs. acs.org
DFT calculations are also employed in the predictive design of materials with specific electronic and optical properties. For example, the properties of this compound chalcogenides have been computed to assess their potential in applications like photovoltaic cells and laser diodes. researchgate.net Similarly, the design of this compound-doped silica (B1680970) fibers for high-power lasers benefits from computational modeling to understand and mitigate phenomena like photodarkening. The incorporation of this compound into aluminosilicate (B74896) optical fibers for amplification and lasing applications is another area where design and calculation play a key role in achieving targeted core diameters and doping concentrations. mdpi.com
The table below lists some examples of computational design efforts for this compound-based functional materials.
| Material Class | Computational Approach | Targeted Application | Design Principle/Prediction |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Analysis of Synthesis-Structure Relationship | Heterogeneous Catalysis | Guiding the synthesis of stable MOF phases |
| Single-Molecule Magnets (SMMs) | Analysis of Relaxation Mechanisms | High-Temperature SMMs | Moving beyond solely maximizing the anisotropy barrier |
| This compound Chalcogenides | Density Functional Theory (DFT) | Photovoltaics, Laser Diodes | Prediction of favorable band gaps |
| This compound-Doped Optical Fibers | Modeling of Dopant-Host Interactions | High-Power Lasers | Understanding and controlling photodarkening |
Advanced Applications and Functional Materials Incorporating Ytterbium
Ytterbium in High-Power Laser and Photonics Technologies
Radiation-Balanced Lasing and Optical Cooling Mechanisms
This compound plays a crucial role in the development of radiation-balanced (RB) lasing and optical cooling mechanisms, primarily through the phenomenon of anti-Stokes fluorescence cooling. This process involves atoms absorbing photons and subsequently emitting photons at a higher frequency (shorter wavelength) after re-establishing thermal equilibrium, resulting in a net cooling effect on the material. usna.edudtic.milmdpi.comoptica.orgusna.edu
This compound-doped materials are central to this technology, with notable examples including ZBLANP glass, as well as KGd(WO4)2 (KGW) and YAG crystals. usna.edudtic.milmdpi.comoptica.orgusna.edu The primary advantage of RB lasers is their ability to operate with minimal or no internal heat generation, which theoretically allows for scaling to significantly higher average powers compared to conventional exothermic laser systems. usna.edudtic.miloptica.orgusna.edu
Research findings highlight the promising potential of this compound in optical cooling. Experiments have demonstrated optical refrigeration from 301 K down to 236 K in Yb-doped ZBLANP glass, with theoretical modeling suggesting the possibility of achieving temperatures as low as 77 K with this material. dtic.milusna.edu Furthermore, anti-Stokes fluorescence cooling has been observed in KGd(WO4)2 (KGW), marking the first instance of optical cooling reported in a crystalline material. usna.edudtic.mil
This compound Applications in Optical Coherence Tomography (OCT)
This compound-doped fibers are extensively utilized as gain media and amplifiers in swept-source optical coherence tomography (OCT) systems. optica.orgresearchgate.netoptica.orgkent.ac.uknih.gov The use of this compound in OCT systems offers several key advantages, including the provision of high optical power and the ability to tailor its fluorescence spectrum to align with the local light absorption/scattering minimum of water. optica.org This characteristic is particularly beneficial for achieving ultrahigh-resolution imaging, especially in the spectral region near 1 µm. optica.org
This compound-doped fiber amplifiers can significantly boost output power and provide a wide wavelength tuning range, for instance, a 93 nm tuning range for a 1060 nm source. optica.orgresearchgate.net These capabilities are advantageous for volumetric imaging of biological tissue and enabling deeper penetration into liquids such as cerebral spinal fluid or saline, which is crucial for endoscopic procedures in neurosurgical and urological applications. optica.orgkent.ac.uk
Detailed research findings illustrate the effectiveness of this compound in OCT. A dual-core Yb-doped fiber amplifier has been shown to boost the output power from a 1060 nm swept source laser beyond 250 mW, while providing a 93 nm wavelength tuning range for OCT imaging. optica.orgresearchgate.net Another compact, high-power, fiber-based source, incorporating a short-pulse this compound-doped fiber laser and photonic crystal fiber, achieved an axial resolution of 2.1 µm in air (and less than 1.6 µm in biological tissue) for OCT imaging near 1 µm. optica.org Additionally, a combined Neodymium- and this compound-doped amplified spontaneous emission (ASE) fiber-optic source has been developed, centered around 1060 nm with approximately a 70 nm spectral bandwidth and an output power exceeding 20 mW. kent.ac.uk this compound fiber lasers operating at a wavelength of 1075 nm and an incident power of 9.0 W have also been employed for noninvasive laser vasectomy, with OCT being used for real-time monitoring of the procedure. nih.gov
This compound in Advanced Thermoelectric Materials
This compound's unique properties, particularly its ability to exhibit valence fluctuations, make it a significant component in advanced thermoelectric materials, which are crucial for converting waste heat into electricity.
This compound-Filled Skutterudites for Enhanced Thermoelectric Performance
The incorporation of this compound into skutterudite (B1172440) compounds, such as cobalt antimonide (CoSb3), leads to a substantial enhancement in their thermoelectric performance. This compound filling is particularly effective due to its large mass and small ionic radius, which contribute to strong phonon scattering. researchgate.netmdpi.com The "rattling" motion of this compound ions within the voids of the skutterudite crystal structure, combined with phonon scattering from oxide defects, significantly reduces the lattice thermal conductivity. researchgate.net Furthermore, this compound acts as an electron donor, increasing the carrier concentration within the material. vt.edu The presence of topological states in Yb-filled CoSb3 skutterudites can also lead to low single-band effective mass, high carrier mobility, and consequently, a high power factor. aps.org
Research has demonstrated high thermoelectric figure of merit (ZT) values in this compound-filled CoSb3 skutterudites. For instance, maximum ZT values of 1.3 were achieved for Yb0.25Co4Sb12/Yb2O3 composites and 1.2 for Yb0.21Co4Sb12/Yb2O3 composites at 850 K. researchgate.net Ultralow thermal conductivities, ranging from 2.0-2.5 W/m·K at 300 K and 1.75 W/m·K at approximately 600 K, have been reported, which are among the lowest values for skutterudite materials. vt.edu High ZTmax values of 1.28 at 740 K and 1.34 at 780 K have been obtained for YbxCo4−yFeySb12 alloys. vt.edu The filling fraction limitation (FFL) of this compound in CoSb3 can be increased from around 0.3 to 0.5 in YbxCo4−yFeySb12 alloys, indicating improved incorporation. vt.edu
Thermoelectric Performance of this compound-Filled Skutterudites
| Material Composition | Temperature (K) | Maximum ZT | Thermal Conductivity (W/m·K) |
| Yb0.25Co4Sb12/Yb2O3 | 850 | 1.3 | - |
| Yb0.21Co4Sb12/Yb2O3 | 850 | 1.2 | - |
| YbxCo4−yFeySb12 | 740 | 1.28 | 2.0-2.5 (300K), 1.75 (~600K) |
| YbxCo4−yFeySb12 | 780 | 1.34 | 2.0-2.5 (300K), 1.75 (~600K) |
This compound Silicides and Germanides as Thermoelectric Components
This compound silicides and germanides are emerging as promising thermoelectric materials due to their favorable properties. This compound silicide (YbSi2) stands out as a material with a high power factor at room temperature. semanticscholar.orgmdpi.comresearchgate.netresearchgate.net Its large Seebeck coefficient combined with high electrical conductivity is attributed to the mixed valence state of Yb2+ and Yb3+. researchgate.netresearchgate.net YbSi2 has demonstrated a power factor of 2.2 mW m−1 K−2 at room temperature. researchgate.net In the Yb(Si1-xGex)2-δ system, a high power factor has been observed, with Yb(Si0.5Ge0.5)2 achieving an impressive 8.4 mW K−2 m⁻¹. aps.org Furthermore, Yb5Si3 exhibits thermoelectric properties that are significantly influenced by its heterogeneous this compound valence states. scispace.com
This compound germanide (Yb3Ge5) thin films also show high thermoelectric performance. For these films, a power factor of 1470 µW m−1 K−2 and a low thermal conductivity of 3.1 W m−1 K−1 were achieved at room temperature. aip.org
Thermoelectric Properties of this compound Silicides and Germanides
| Material Composition | Temperature (K) | Power Factor (mW m⁻¹ K⁻² or µW m⁻¹ K⁻²) | Thermal Conductivity (W m⁻¹ K⁻¹) |
| YbSi2 | Room Temperature | 2.2 | 3.0 |
| Yb(Si0.5Ge0.5)2 | Room Temperature | 8.4 | - |
| Yb3Ge5 (thin film) | Room Temperature | 1470 µW (1.47 mW) | 3.1 |
Valence Fluctuation Effects on Thermoelectric Properties
This compound is one of the few rare earth elements prone to valence instabilities in intermetallic compounds, which profoundly impacts its thermoelectric properties. nih.gov this compound can exist in several valence states: divalent (4f14), which is typically diamagnetic or Pauli paramagnetic with no magnetic moment; intermediate-valent; or trivalent (4f13), which exhibits Curie-Weiss paramagnetic behavior. researchgate.netnih.gov Trivalent this compound compounds are particularly sensitive to the hybridization between 4f electrons and conduction electrons, leading to the Kondo effect. nih.gov
The valence fluctuation between Yb2+ and Yb3+ states results in a strong hybridization of this compound's 4f states with the valence band states, thereby significantly influencing both electronic and thermoelectric properties. researchgate.net Intermediate valence this compound-based compounds are known to exhibit large Seebeck coefficients at low temperatures, which is crucial for a high figure of merit. msu.edu By precisely controlling these valence fluctuations, it is possible to combine phenomena such as the Kondo effect and the suppression of spin fluctuation. This leads to a large density of states and the suppression of 4f electron spin fluctuation, ultimately resulting in a high Seebeck coefficient coupled with extremely low resistivity. researchgate.netaip.org Furthermore, even subtle changes in the unit cell volume can alter the average this compound valence, allowing for the tuning of the magnitude and peak temperature of the Seebeck coefficient. msu.edu Enhanced Seebeck parameters directly related to unstable valence have been reported for numerous this compound compounds. mdpi.com For example, the thermoelectric properties of Yb5Si3 are largely attributed to its heterogeneous this compound valence states, reflecting crystallographically inequivalent this compound sites. scispace.com
This compound in Magnetic Materials and Phenomena
This compound exhibits fascinating magnetic properties and phenomena, largely dependent on its valence state and chemical environment. Purely divalent this compound compounds (4f14 electron configuration) are typically diamagnetic or Pauli paramagnetic, showing no intrinsic magnetic moment due to their filled 4f shell. nih.gov In contrast, trivalent this compound compounds (4f13 configuration) possess a magnetic moment of approximately 4.54 µB per Yb3+ ion. nih.gov These trivalent compounds can display a range of complex magnetic behaviors, including Kondo behavior, heavy Fermion behavior, intermediate valence, or intricate magnetic structures. nih.gov The magnetic properties of this compound can be significantly influenced by external parameters such as the chemical environment, applied magnetic fields, temperature, and pressure. nih.gov
This compound atoms are also considered valuable candidates for quantum simulation due to their rich electronic structure and a unique property where their purely nuclear spin is completely decoupled from the electronic degrees of freedom. unifi.it An intriguing example of this compound's magnetic phenomena is observed in this compound nickel phosphide (B1233454) (YbNi4P2). This material exhibits a quantum critical point, a state where it is indecisive about undergoing a phase transition into a magnetic state at extremely low temperatures, near absolute zero. mpg.de YbNi4P2 holds the record for the lowest observed Curie temperature, the point at which the transition to ferromagnetism occurs. mpg.de The magnetism in this compound originates from the magnetic this compound atoms, where their electrons behave as tiny rotating magnetic elements or "spins." mpg.de
Furthermore, research delves into the anisotropic exchange interactions in this compound-based insulating rare-earth magnets that feature edge-sharing octahedra. Such compounds, including spinels like A Yb2X4 (where A=Cd, Mg, X=S, Se) and triangular compounds like YbMgGaO4, are being investigated as promising candidates for exploring unconventional magnetic phenomena. aps.org this compound(III)-based molecular anions have also demonstrated a conjunction of field-induced slow magnetic relaxation and near-infrared (NIR) emission, which has been utilized in the construction of optical thermometers. acs.org
This compound Compounds Exhibiting Heavy Fermion and Kondo Behavior
Heavy fermion systems are a class of strongly correlated electron materials characterized by an unusually large electronic specific heat coefficient (γ) at low temperatures, often orders of magnitude greater than that of conventional metals like copper. This phenomenon arises from the strong hybridization between localized f-electrons and conduction electrons, leading to the formation of "heavy" quasi-electrons. The Kondo effect, closely related to heavy fermion behavior, describes the screening of localized magnetic moments by conduction electrons at low temperatures, resulting in a logarithmic increase in electrical resistivity as temperature approaches absolute zero. unicamp.brpnas.orgwikipedia.orgnih.govescholarship.org
This compound is particularly important in this field as its valence instability allows for the manifestation of both heavy fermion and Kondo behaviors, analogous to cerium-based systems. nih.govescholarship.org
Key this compound compounds exhibiting these behaviors include:
YbT₂Zn₂₀ (where T = Fe, Co, Ru, Rh, Os, Ir): Six compounds in this family have been identified as Yb-based heavy fermions, displaying electronic specific heat (γ) values ranging from 500 to 800 mJ/mole K². pnas.org For instance, YbCo₂Zn₂₀ has been extensively studied under extreme conditions like high pressure, low temperatures, and strong magnetic fields. pheliqs.fr
YbCu₂Si₂ and YbRh₂Si₂: These are also recognized Yb-based heavy fermion compounds investigated under extreme conditions. pheliqs.fr
Yb₄TGe₈ (where T = Cr, Mn, Fe, Co, Ni): Single crystals of these layered compounds exhibit typical Kondo-lattice system behavior at high temperatures. At lower temperatures, they show anomalous magnetic, thermal, and transport properties, including enhanced magnetic susceptibility and deviations from Fermi-liquid behavior, indicating strong electronic correlations. aps.org
YbCuₓ (e.g., YbCu₄.₅): YbCu₄.₅ is notable for possessing one of the largest γ values reported for an this compound material, reaching 700 mJ (mol Yb)⁻¹ K⁻². escholarship.org
YbBe₁₃ and YbAl₃: These compounds provide evidence for Kondo-type interactions. escholarship.org
These materials are characterized by large Pauli susceptibilities at low temperatures, reflecting the high density of states, and often present a complex interplay between magnetic, crystal field, and Kondo energy scales. nih.gov
Magnetocaloric Effects in this compound-Containing Alloys and Garnets
The magnetocaloric effect (MCE) is a thermodynamic phenomenon where a material experiences a temperature change upon exposure to a varying magnetic field. This effect is of significant interest for developing magnetic refrigeration technologies, which offer a potentially more energy-efficient and environmentally friendly alternative to traditional gas-compression cooling. unicamp.br
This compound-containing materials have demonstrated promising magnetocaloric properties:
This compound Iron Garnet (YbIG), Y₃Fe₅O₁₂: This garnet exhibits a substantial adiabatic magnetization cooling of approximately 6 K within the 3–30 K temperature range. scilit.comcapes.gov.braip.org When YbIG is diluted with yttrium, temperature reductions of up to 10 K have been observed. scilit.comcapes.gov.braip.org The high-temperature phase of YbIG is characterized by a collinear sublattice configuration, resulting in a significant negative magnetocaloric effect of -0.1 K/kOe. scilit.comcapes.gov.braip.org
Yb₃Ga₅O₁₂: This garnet compound is considered highly suitable for low-temperature refrigeration applications via the magnetocaloric effect. Theoretical studies suggest that its magnetocaloric effect can be enhanced through magnetic soft mode excitations. arxiv.org
Eu₂₋ₓYbₓIn Alloys: this compound substitutions in the ferromagnetic compound Eu₂In, known for its giant magnetocaloric effect, can effectively tune its properties. These substitutions lead to a decrease in both the Curie temperature and magnetic saturation. For instance, Eu₁.₇₅Yb₀.₂₅In demonstrates a significant isothermal entropy change of 5.1(4) Jmol⁻¹K⁻¹ for a magnetic field change of 2 Tesla at 44 K, indicating that the giant magnetocaloric effect can be shifted to lower temperatures. researchgate.net
This compound in High-Temperature Superconductors and Magnetic Coexistence
Superconductivity and magnetism are generally considered antagonistic phenomena, as the Meissner effect in superconductors actively expels magnetic fields. However, certain materials exhibit a peaceful coexistence of both states, paving the way for novel applications and a deeper understanding of fundamental physics. electronicdesign.comanl.gov
This compound plays a role in this intriguing area:
Elemental this compound: Under extreme pressure, elemental this compound itself can become superconducting. Research has shown that Yb exhibits superconductivity above 86 GPa, with its critical temperature (T_c) monotonically increasing to approximately 4.6 K at 179 GPa. arxiv.org More recent theoretical predictions suggest that Yb could be a superior superconductor with a T_c of 19.5 K at 160 GPa. aps.org
Yb-Containing Compounds:
Yb₄H₂₃: This polyhydride, synthesized under high pressure, demonstrates a superconducting transition at 11.5 K at 180 GPa. The presence of a magnetic moment from local f-electrons in such hydrides can influence and potentially lower the critical temperature of superconductivity. iphy.ac.cn
YbₓPt₅P: Low this compound concentration samples, such as Yb₀.₂₃Pt₄.₈₇P₀.₉₀ and Yb₀.₂₉Pt₅P, have shown a zero-resistivity transition around 0.6 K, alongside antiferromagnetic transitions of Yb³⁺ at approximately 0.3 K. This suggests a potential coexistence of superconductivity and magnetism within these materials. acs.orgnih.gov
This compound's unique susceptibility to external perturbations, particularly pressure, allows its electronic configuration and related chemical properties to transition between non-magnetic and magnetic states, and surprisingly, to become superconducting. The intermediate valence state of Yb atoms, characterized by rapid fluctuations between compensated (non-magnetic) and uncompensated (magnetic) spin states in 4f orbitals, can suppress magnetic order while enabling the emergence of superconductivity. electronicdesign.comanl.gov
Spintronic Applications of this compound-Doped Systems
Spintronics is an emerging field that exploits the intrinsic spin of electrons, in addition to their charge, for information processing and storage. Doping semiconductors with rare earth elements like this compound can introduce novel magnetic and electronic properties crucial for spintronic devices.
This compound-Doped Zinc Oxide (ZnO:Yb): Yb-doped ZnO materials are considered promising candidates for various optoelectronic and spintronic applications. aphrc.orgscielo.br The incorporation of this compound alters the electronic and optical properties of ZnO. Specifically, the presence of 4f electrons from Yb plays a critical role in modifying the material's characteristics, leading to an increase in the band gap and a shift of the Fermi level towards the conduction band, indicative of n-type conductivity. aphrc.org This enhanced electrical conductivity post-doping is highly relevant for efficient charge transport in advanced technological applications. aphrc.org
This compound-Doped Bismuth Ferrite (B1171679) (BiFeO₃): Doping bismuth ferrite (BiFeO₃), a multiferroic material, with this compound has been shown to enhance its ferroelectric and magnetic properties. Yb doping can lead to increased magnetization and coercivity in BiFeO₃ nanoparticles, making them suitable for future spintronic and nanoelectronic applications. aip.org
Single-Molecule Magnets Incorporating this compound
Single-molecule magnets (SMMs) are individual molecules that can retain their magnetic orientation below a certain blocking temperature in the absence of an external magnetic field. These nanomagnets are of great interest for high-density data storage, quantum computing, and spintronics. Lanthanide ions, including Yb³⁺, are particularly attractive for constructing SMMs due to their large magnetic anisotropy and strong spin-orbit coupling, which can lead to significant energy barriers for magnetization reversal.
This compound-containing SMMs have been actively investigated:
Dinuclear Yb₂ Complexes: Various dinuclear Yb₂ complexes have been synthesized and demonstrated to exhibit field-induced SMM behavior. rsc.orgkuleuven.be
Redox-Active Dinuclear Yb Complex: A specific redox-active dinuclear complex, [Yb(tta)₂(L¹)(L²)]₂·1.4(CH₂Cl₂), where tta is thenoyltrifluoroacetonate, displays single-molecule magnet behavior with an M_J = ±7/2 ground state. Its anisotropic barrier (Δ) has been evaluated through various analyses, demonstrating a correlation between its magnetic and optical properties. rsc.org
This compound Acetylacetonate-Quinaldinate Complexes: Novel Yb complexes, such as the 1D-polymeric [Yb(acac)₂(Q)]_n and the mononuclear [Yb(acac)₂(Q)(Phen)], where acac is acetylacetonate, Q is quinoline-2-carboxylate (quinaldinate), and Phen is 1,10-phenanthroline, have been reported. These complexes exhibit bifunctionality as field-induced SMMs and efficient near-infrared luminophores. The SMM properties are influenced by the geometry and composition of their coordination environment. nih.gov
Isotopically Enriched Yb-Based Complexes: The strategic combination of isotopic enrichment (e.g., using nuclear-spin-free ¹⁷⁴Yb or nuclear-spin-active ¹⁷³Yb) and magnetic dilution techniques has led to the unprecedented observation of zero-field single-molecule magnet behavior in this compound-based complexes. This approach has also revealed the influence of nuclear spin on both quantum tunneling of magnetization and slow magnetic relaxation in these Yb complexes. acs.org
This compound in Catalytic Processes
This compound compounds, particularly this compound triflate, are highly valued in organic synthesis due to their unique catalytic properties, offering efficient and often environmentally benign pathways for various chemical transformations.
Lewis Acid Catalysis by this compound Triflate (Yb(OTf)₃)
This compound trifluoromethanesulfonate (B1224126), commonly known as this compound triflate (Yb(OTf)₃), is a highly versatile and efficient Lewis acid catalyst. It is notable for its water tolerance, allowing reactions to proceed effectively in aqueous media, which is a significant advantage for green chemistry. researchgate.netthieme-connect.comsigmaaldrich.com Yb(OTf)₃ stands out among lanthanide triflates due to the relatively small ionic radius and hard acid character of the Yb³⁺ cation, enabling strong coordination with hard oxygen bases. thieme-connect.com
Key characteristics and applications of Yb(OTf)₃ as a Lewis acid catalyst include:
High Catalytic Activity and Reusability: Typically, less than 10 mol% of Yb(OTf)₃ is sufficient for most organic transformations. It can be readily recovered from reaction mixtures and reused without significant loss of catalytic activity. researchgate.netthieme-connect.com
Broad Scope of Organic Reactions: Yb(OTf)₃ demonstrates high catalytic activity in a wide range of fundamental organic reactions, including:
Aldol Reactions: Formation of β-hydroxy carbonyl compounds. researchgate.net
Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net The rate of aqueous Yb(OTf)₃-catalyzed Michael addition reactions can be significantly accelerated (nearly 20-fold) by the addition of small dibasic ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org
Mannich Reactions: Three-component coupling reactions leading to β-amino carbonyl compounds. researchgate.net
Friedel-Crafts Reactions: Both acylation and alkylation reactions. researchgate.net
Diels-Alder Reactions: Cycloaddition reactions. researchgate.netsigmaaldrich.com
Synthesis of Heterocycles: Yb(OTf)₃ is an effective catalyst for the synthesis of various three-, four-, five-, and six-membered, as well as fused, spiro, and bridged heterocycles in both organic and aqueous solvents under relatively mild conditions. thieme-connect.com
Aziridines: Efficiently catalyzes the coupling of ethyl diazoesters with imines (aromatic and aliphatic) to yield aziridines with good yields and high diastereoselectivities. thieme-connect.com
β-Lactams: Catalyzes the one-pot synthesis of β-lactams from silyl (B83357) ketene (B1206846) thioacetals and pre-formed or in-situ generated imines. thieme-connect.comsigmaaldrich.com
Calix thieme-connect.compyrroles: Utilized for the condensation of pyrrole (B145914) with various ketones in ionic liquids. cdnsciencepub.com
Decarboxylative Etherification and Esterification: Yb(OTf)₃ efficiently catalyzes the formation of tert-butyl ethers from alcohols using di-tert-butyl dicarbonate, significantly reducing reaction times (e.g., up to 92% conversion within an hour). It is also effective for the protection of carboxylic acids to synthesize tert-butyl esters. acs.orgresearchgate.net
Oxidation of Alcohols: It serves as an effective catalyst for the oxidation of alcohols using iodosylbenzene mediated by TEMPO, providing efficient yields of carbonyl compounds without over-oxidation to carboxylic acids. organic-chemistry.org
Thia-Michael Addition: Yb(OTf)₃ in ionic liquids has been described as an efficient catalyst for the thia-Michael addition of thiols to α,β-unsaturated ketones. researchgate.net
Synthesis of α-Aminophosphonates: It facilitates an efficient three-component one-pot synthesis of N-silylated α-aminophosphonates and α,α-disubstituted α-aminophosphonates. researchgate.net
The versatility, stability, and water tolerance of Yb(OTf)₃ make it a valuable tool in modern organic synthesis, contributing to more efficient and environmentally friendly chemical processes.
Environmental and Geochemical Research on Ytterbium
Geochemical Cycling and Distribution of Ytterbium Isotopes
This compound (Yb), a rare earth element, is composed of seven stable isotopes in nature: 168Yb, 170Yb, 171Yb, 172Yb, 173Yb, 174Yb, and 176Yb. wikipedia.org Among these, 174Yb is the most abundant, constituting approximately 31.9% of naturally occurring this compound. wikipedia.org The distribution and cycling of these isotopes through various Earth systems are fundamental to understanding geological and environmental processes.
This compound is not found freely in nature but is present within several minerals, most notably monazite, gadolinite, and xenotime. ebsco.com It is considered one of the more common lanthanide elements, with an average abundance in the Earth's crust of about three parts per million. ebsco.comrsc.org The element is primarily extracted from monazite sand, which contains about 0.03% this compound. ebsco.com Major mining areas for this compound and other rare earth elements include China, the United States, Brazil, India, and Australia. sputtertargets.net
The geochemical distribution of this compound varies across different geological materials. It is found in igneous rocks at a concentration of approximately 3 ppm, in shale at 1.9 ppm, and in sandstone at 1.3 ppm. natureswayresources.com In soils, the median this compound content is 1.99 mg/kg in topsoil and 2.13 mg/kg in subsoil. gtk.fi The distribution patterns of this compound in floodplain sediments are largely influenced by the underlying geology and mineralized zones, showing strong correlations with other heavy rare earth elements (HREEs) as well as elements like hafnium, tantalum, and yttrium. gtk.fi
Natural Abundance of Stable this compound Isotopes
| Isotope | Natural Abundance (%) |
|---|---|
| 168Yb | 0.126% wikipedia.org |
| 170Yb | 3.02% wikipedia.org |
| 171Yb | 14.2% wikipedia.org |
| 172Yb | 21.8% wikipedia.org |
| 173Yb | 16.1% wikipedia.org |
| 174Yb | 31.9% wikipedia.org |
| 176Yb | 12.9% wikipedia.org |
Speciation and Mobility of this compound in Natural Systems
The speciation of this compound—its distribution among different chemical forms—and its mobility in the environment are governed by its chemical properties and ambient conditions. Like other lanthanides, this compound's most common and stable oxidation state is +3. ebsco.comsputtertargets.net It can also exist in a +2 oxidation state, and its compounds in this state act as powerful reducing agents. rsc.org this compound metal reacts slowly with water and is readily dissolved by mineral acids. ebsco.comsputtertargets.netazom.com
In natural aqueous systems, the mobility of this compound is influenced by factors such as pH, the presence of complexing ligands, and sorption processes onto mineral surfaces. researchgate.net The behavior of this compound is often similar to that of other heavy rare earth elements. Research on yttrium, which has similar geochemical properties, has shown that it can become mobile during the subaerial weathering of rocks like basalt. researchgate.netresearchgate.net This suggests that weathering processes can also facilitate the mobilization of this compound from its host minerals into the wider environment.
The concentration of this compound in natural waters is generally low. For instance, the median concentration in European stream water is approximately 0.006 µg/L. gtk.fi The speciation in these waters determines its bioavailability and transport. In aqueous solutions, Yb³⁺ ions can form complexes with various inorganic and organic ligands, which affects their solubility and mobility. noaa.gov The tendency of rare earth elements to be leached from glassy volcanic material while being retained in crystalline rocks highlights the importance of the source rock's nature in determining their environmental mobility. researchgate.net
Typical this compound Concentrations in Environmental Materials
| Material | Concentration |
|---|---|
| Igneous Rocks | 3 ppm natureswayresources.com |
| Shale | 1.9 ppm natureswayresources.com |
| Sandstone | 1.3 ppm natureswayresources.com |
| Topsoil (Median) | 1.99 mg/kg gtk.fi |
| Subsoil (Median) | 2.13 mg/kg gtk.fi |
| Stream Water (Median) | 0.006 µg/L gtk.fi |
This compound as a Tracer in Environmental Studies
Environmental tracers are substances whose distribution and isotopic signatures can be used to understand the pathways and timescales of environmental processes, particularly in hydrology. qub.ac.uk The unique isotopic composition of elements can help determine the source of water and contaminants, as well as characterize mixing and flow paths within a system. mdpi.comcarleton.edu
This compound's seven stable isotopes and its distinct geochemical behavior give it potential as a tracer in environmental studies. Variations in the isotopic ratios of this compound in different geological reservoirs could be used to trace the provenance of sediments and the origin of fluids in fluid-rock interaction systems. researchgate.net While the use of this compound specifically as a hydrological tracer is not as established as that of isotopes like δ¹⁸O and δ²H, the principles of isotope tracing are applicable.
The application of tracers involves measuring their concentrations and isotopic compositions to deduce process information. For example, the relative abundances of this compound isotopes could potentially be fractionated by certain geological or biological processes, leading to unique signatures that could be used to track the movement of water masses or the weathering of specific rock types. Furthermore, the radioactive isotope 169Yb, which emits gamma rays, has been utilized as a radiation source in portable X-ray machines. rsc.org This application, while not a direct environmental tracing use, demonstrates the utility of its specific isotopic properties. The development of more precise analytical techniques could enhance the use of this compound's isotopic system in environmental and geochemical research, providing insights into hydrological cycles and geological histories. ethernet.edu.et
Advanced Analytical Techniques for Ytterbium Determination
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Ytterbium Quantification
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample. It offers high sensitivity, enabling the detection of elements at concentrations as low as parts per trillion (ppt) or even parts per quadrillion (ppq). analytik-jena.fr In ICP-MS, the sample is introduced into an argon plasma, which ionizes the atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
For this compound analysis, ICP-MS provides excellent detection limits. analytik-jena.fr However, spectral interferences can be a challenge. frontiersin.org Polyatomic interferences, such as the formation of oxides and hydroxides in the plasma, can overlap with the mass-to-charge ratio of this compound isotopes. frontiersin.org For instance, ¹⁵³Eu¹⁶O⁺ can interfere with the determination of ¹⁶⁹Tm⁺, and ¹⁷⁴YbH⁺ can interfere with ¹⁷⁵Lu⁺. rsc.org To overcome these interferences, various strategies are employed, including the use of collision/reaction cells and high-resolution instruments. frontiersin.orgrsc.org Tandem quadrupole ICP-MS (ICP-QMS/QMS) with nitrous oxide (N₂O) as a reaction gas has been shown to improve the yields of YbO⁺ ions, enhancing sensitivity and mitigating interferences from elements like barium. frontiersin.org
Multi-collector ICP-MS (MC-ICP-MS) is particularly useful for precise and accurate measurements of this compound isotope ratios. nih.gov This is crucial in geological and environmental studies where isotopic signatures can provide information about the origin and processes the material has undergone. An optimized regression model for mass bias correction can be used to obtain accurate absolute isotope ratios of this compound. nih.gov
Table 1: ICP-MS Detection Limits for this compound
| Technique | Detection Limit | Reference |
|---|---|---|
| ICP-MS | 0.023 pg/mL | frontiersin.org |
| VPD ICP-MS | 2e7 atoms/cm² | q4cdn.com |
Atomic Spectrometry (AAS, AES) for Trace this compound Analysis
Atomic spectrometry techniques, including Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES), are well-established methods for elemental analysis. acs.org
Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. measurlabs.com A light source specific to the element of interest is used, and the amount of light absorbed is proportional to the concentration of the analyte. measurlabs.com For this compound analysis, high-resolution continuum source graphite (B72142) furnace atomic absorption spectrometry (HR-CS-GFAAS) offers a sensitive method for its determination in various samples, such as road dust. researchgate.net This technique can achieve low detection limits, with a reported limit of detection (LOD) of 22 ng g⁻¹ and a limit of quantification (LOQ) of 72 ng g⁻¹. researchgate.net While AAS is a cost-effective and accurate technique, it is generally less sensitive than ICP-MS and typically analyzes one element at a time. measurlabs.comdrawellanalytical.com
Atomic Emission Spectrometry (AES) , on the other hand, measures the light emitted by excited atoms as they return to their ground state. mat-cs.com The sample is energized by a high-temperature source, such as a flame or plasma, causing the atoms to emit light at characteristic wavelengths. mat-cs.com Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a powerful variant of AES that uses an inductively coupled plasma to excite the atoms. wikipedia.org It allows for the simultaneous analysis of multiple elements and has a wide linear dynamic range. wikipedia.orgiyte.edu.tr For this compound, ICP-AES offers a detection limit of 1.68 µg/mL using the 328.937 nm emission line. researchgate.net However, ICP-AES is generally less sensitive than ICP-MS. drawellanalytical.com
Table 2: Comparison of Detection Limits for this compound by Atomic Spectrometry
| Technique | Wavelength (nm) | Detection Limit (µg/mL) | Reference |
|---|---|---|---|
| AAS (Flame) | 398.80 | 0.02 (N₂O-acetylene flame) | taylorfrancis.com |
| AES (Flame) | 398.80 | 0.006 | taylorfrancis.com |
| ICP-AES | 328.937 | 0.00168 | researchgate.net |
| HR-CS-GFAAS | 398.799 | 0.000022 (ng/g) | researchgate.net |
X-ray Fluorescence (XRF) and Neutron Activation Analysis (NAA) for this compound
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays. Each element has a characteristic fluorescent X-ray energy, allowing for their identification and quantification. While XRF is a versatile and rapid technique, its sensitivity for trace elements can be limited compared to methods like ICP-MS and NAA. researchgate.net
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. osti.gov In NAA, the sample is bombarded with neutrons, causing some of the atoms to become radioactive. As these radioactive atoms decay, they emit gamma rays with specific energies that are characteristic of the element. By measuring the energy and intensity of these gamma rays, the elemental composition of the sample can be determined. gov.yk.ca NAA is a non-destructive method and is particularly advantageous due to the virtual absence of an analytical blank. iaea.org It is highly sensitive for many elements, including this compound. osti.govlibretexts.org For instance, this compound can be determined using the 396.3 keV gamma-ray of ¹⁷⁵Yb. osti.gov
A comparison between XRF and NAA shows that the two methods can be complementary. nih.gov While some elements are detected by both techniques, others may only be detected by one, depending on the specific sample matrix and elemental concentrations. researchgate.netnih.gov In general, NAA is often found to be more sensitive for detecting a wider range of trace elements compared to XRF. researchgate.net
Table 3: NAA Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Gamma-ray Energy | 396.3 keV | osti.gov |
| Isotope | ¹⁷⁵Yb | osti.gov |
| Interference | Must be spectrally resolved from 398.2 keV photopeak of ²³³Pa | osti.gov |
Chromatographic Separation Methods for this compound and Lanthanides
The separation of individual lanthanides, including this compound, is a significant challenge due to their similar chemical properties and ionic radii. iaea.org Chromatographic techniques are essential for achieving this separation, which is often a prerequisite for accurate quantification or for obtaining pure compounds.
Ion-exchange chromatography is a widely used method for separating lanthanides. kns.orgepo.org This technique relies on the differential affinity of the lanthanide ions for an ion-exchange resin. The separation is typically achieved by using a complexing agent in the mobile phase, such as α-hydroxyisobutyric acid (α-HIBA). kns.orgtandfonline.com The stability of the complexes formed between the lanthanide ions and the complexing agent varies across the lanthanide series, leading to their separation. For instance, in the separation of lutetium from this compound, α-HIBA with ethanolamine (B43304) as a pH adjuster has been shown to be effective. kns.org
High-Performance Liquid Chromatography (HPLC) offers a rapid and high-resolution method for separating lanthanides. iaea.orgtandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach. iaea.org The column can be dynamically modified by adding an ion-pairing reagent, such as n-octane sulphonate, to the mobile phase. iaea.orgjournals.co.za This creates a charged surface on the stationary phase, enabling ion-exchange interactions. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve efficient separation of all the lanthanides. journals.co.za
Extraction chromatography is another effective technique for separating this compound from other lanthanides, particularly in the context of producing medical radioisotopes like ¹⁷⁷Lu from an irradiated this compound target. scielo.org.mx This method utilizes a stationary phase that is impregnated with an extracting agent. The separation of this compound and lutetium has been achieved with high efficiency using a resin with a specific extractant and nitric acid as the eluent. scielo.org.mx
Table 4: Chromatographic Methods for this compound Separation
| Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Cation exchange resin | α-hydroxyisobutyric acid (α-HIBA) | Separation of Lu from Yb | kns.org |
| Reversed-Phase HPLC | C18 column with n-octane sulphonate | α-hydroxyisobutyric acid (α-HIBA) | Separation of 14 lanthanides | iaea.org |
| Extraction Chromatography | Ln SPS resin | Nitric Acid (HNO₃) | Separation of ¹⁷⁷Lu from Yb | scielo.org.mx |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize ytterbium-based coordination complexes for electronic studies?
- Methodology :
- Synthesis : Use ligand-exchange reactions with precursors like YbCl₃ and β-diketonate ligands (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) under inert atmospheres to avoid oxidation .
- Characterization : Employ X-ray diffraction (XRD) for crystal structure determination, Fourier-transform infrared spectroscopy (FTIR) to confirm ligand bonding, and inductively coupled plasma mass spectrometry (ICP-MS) for purity analysis .
Q. What are the best practices for handling and storing this compound compounds to ensure experimental reproducibility?
- Protocol :
- Store this compound powders or films in argon-filled desiccators to minimize moisture/oxygen exposure .
- For thin films deposited via sputtering (e.g., Yb sputter targets), use vacuum-sealed containers to preserve surface integrity .
Advanced Research Questions
Q. How can researchers optimize this compound-doped fiber amplifiers for ultra-short pulse laser systems?
- Experimental Design :
- Modeling : Use software tools to simulate gain dynamics in Yb³⁺-doped fibers, accounting for three-level laser transitions and nonlinear effects like stimulated Raman scattering .
- Validation : Compare simulated results with experimental data from cladding-pumped amplifier cascades, adjusting parameters (e.g., pump power, fiber length) to match output spectra .
Q. What methodologies resolve contradictions in this compound’s magnetic behavior across different crystallographic environments?
- Approach :
- Comparative Analysis : Perform magnetometry (SQUID) on Yb³⁺ compounds in octahedral vs. tetrahedral coordination. Cross-reference with neutron diffraction to correlate magnetic moments with lattice distortions .
- Case Study : In Yb(TMHD)₃, magnetic susceptibility deviations (>10% from predictions) arise from ligand-field asymmetry, necessitating DFT calculations to refine crystal field parameters .
Q. How do this compound thin films’ electronic properties vary with deposition techniques (e.g., sputtering vs. chemical vapor deposition)?
- Methodology :
- Sputtering : Use Yb targets in argon plasma to achieve high-purity films; monitor substrate temperature (200–400°C) to control grain size .
- CVD : Employ Yb(TMHD)₃ precursors at low pressure (10⁻² Torr) for conformal coatings. Analyze film conductivity via Hall effect measurements .
- Data Table :
| Deposition Method | Thickness Uniformity | Resistivity (µΩ·cm) | Preferred Application |
|---|---|---|---|
| Sputtering | ±5% | 25–30 | Optoelectronic devices |
| CVD | ±2% | 18–22 | Quantum dot substrates |
Methodological Guidance
Q. What spectroscopic techniques are most effective for probing this compound’s 4f-orbital transitions?
- Techniques :
- X-ray Absorption Spectroscopy (XAS) : Resolve 4f¹⁴ → 4f¹³ transitions near the L₃-edge (8.9 keV) .
- Photoluminescence : Use 980 nm excitation to study Yb³⁺ emission in near-IR (980–1100 nm), critical for laser gain media .
- Table : Spectroscopic Parameters for Yb³⁺
| Technique | Energy Range | Resolution | Key Output |
|---|---|---|---|
| XAS | 8–10 keV | 0.1 eV | 4f occupancy |
| PL | 900–1200 nm | 0.5 nm | Emission lifetime |
Q. How to design experiments isolating this compound’s role in multi-component alloys?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
